Dimethylbenzylcarbinyl acetate

Description

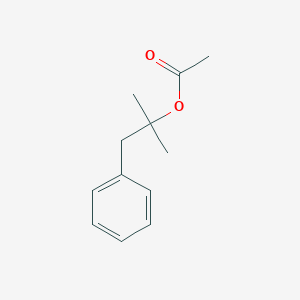

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1-phenylpropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUWAIIVLCVEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041877 | |

| Record name | Dimethylbenzylcarbinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid, White to colourless liquid or crystals at room temperature; Powerful floral, fruity aroma | |

| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha,alpha-Dimethylphenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |

| Record name | alpha,alpha-Dimethylphenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.002 | |

| Record name | alpha,alpha-Dimethylphenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

151-05-3 | |

| Record name | Dimethylbenzylcarbinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl benzyl carbinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dmbca | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylbenzylcarbinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethylphenethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BENZYL CARBINYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9488RL8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 °C | |

| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dimethylbenzylcarbinyl acetate chemical structure and properties

An In-depth Technical Guide to Dimethylbenzylcarbinyl Acetate

Introduction

This compound (DMBCA) is a synthetic aromatic ester valued for its complex floral and fruity aroma.[1][2] Chemically classified as an acetate ester, it is characterized by a phenethyl backbone with two methyl substituents at the alpha position.[1] While not found in nature, DMBCA is a significant component in the fragrance and flavor industries due to its unique scent profile and stability in various formulations.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for professionals in research and development.

Chemical Structure and Identification

DMBCA, with the molecular formula C₁₂H₁₆O₂, is known by several synonyms.[1][4] Its structure features a tertiary alcohol acetate, which contributes to its characteristic scent and chemical properties.

-

IUPAC Name : 2-methyl-1-phenylpropan-2-yl acetate[1]

-

Synonyms : α,α-Dimethylphenethyl acetate, DMBCA, Dimethyl benzyl carbinyl acetate, 1,1-Dimethyl-2-phenylethyl acetate, Benzyldimethylcarbinyl acetate[1][5][6]

Physicochemical Properties

DMBCA is a colorless to pale straw-colored oily liquid that can crystallize into a translucent solid at room temperature.[1][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 192.26 g/mol | [1][5][8] |

| Appearance | Colorless to pale straw liquid; may be a crystalline solid at room temp. | [1][7][9] |

| Melting Point | 28 - 31 °C | [4][5][7][10][11] |

| Boiling Point | 250 °C at 760 mmHg | [3][4][10][11] |

| Density | 0.996 - 1.004 g/mL at 20°C | [1][7][12] |

| Refractive Index (nD20) | 1.4900 - 1.4950 | [1][3][4][5][7][12] |

| Flash Point | 96 - 103 °C (Closed Cup) | [1][3][7][11][12][13] |

| Vapor Pressure | 0.05 mmHg at 25°C | [4][9] |

| Solubility | Insoluble in water; soluble in ethanol, oils, and most organic solvents. | [1][5][6][12][14] |

| logP (o/w) | 2.910 | [3][4] |

| Assay (% GC) | > 98% | [1][7][12] |

Synthesis and Manufacturing

The industrial synthesis of this compound is a two-step process that is both efficient and economical.[1]

-

Formation of the Carbinol : The process begins with the Grignard addition of benzylmagnesium chloride (prepared from benzyl chloride) to acetone. This reaction yields the intermediate alcohol, dimethylbenzylcarbinol.[1]

-

Acetylation : The dimethylbenzylcarbinol is then acetylated, typically using acetic anhydride, to produce the final ester, this compound.[1]

An alternative laboratory-scale method involves the direct esterification of dimethylbenzylcarbinol with acetic acid, catalyzed by a strong acid like sulfuric acid.[3]

Experimental Protocol: Esterification of Dimethylbenzylcarbinol

The following is a generalized protocol for the synthesis of DMBCA via esterification:

-

Reaction Setup : A reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with dimethylbenzylcarbinol.

-

Addition of Reagents : Acetic acid (or acetic anhydride) is added to the flask in a stoichiometric or slight excess amount. A catalytic amount of concentrated sulfuric acid is then carefully added.

-

Reaction Conditions : The mixture is heated to reflux and stirred for a period sufficient to drive the reaction to completion (typically monitored by TLC or GC).

-

Work-up : After cooling, the reaction mixture is quenched with water and neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification : The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[15]

-

Final Purification : The crude DMBCA can be further purified by flash column chromatography on silica gel to obtain the pure ester.[15]

Applications in Research and Industry

The primary application of DMBCA is as a fragrance and flavor ingredient.[4][5] Its stability in alkaline systems makes it highly suitable for use in soaps and detergents.[1]

-

Fine Fragrance : It is a key component in floral (jasmine, rose, muguet), chypre, and oriental compositions, where it provides balance, diffusion, and longevity.[1][16] It can act as a modifier, adding fresh, fruity-floral nuances to accords.[2][16] Typical usage levels in perfume compounds range from 0.07% to 5.3%.[17]

-

Functional Perfumery : Due to its stability, it is used in a wide range of consumer products, including cosmetics, soaps, detergents, and fabric softeners.[1][3][4]

-

Flavor Industry : With FEMA approval (No. 2392), it is used to impart floral and fruity notes in food products, particularly in liqueur flavorings.[1][5]

Stability and Storage

DMBCA is a relatively stable compound, particularly in neutral and alkaline media, making it valuable for perfuming soaps and other high-pH products.[1][3] However, it is incompatible with strong acids and strong bases, which can cause hydrolysis.[11][18]

-

Storage : For optimal shelf life (24 months or longer), DMBCA should be stored in tightly sealed containers in a cool, dry place, protected from heat and light.[4][7]

-

Handling : Avoid exposure to direct sunlight and extreme temperatures.[11][18] It is recommended to avoid epoxy-coated drums for storage, as the product may attack the lining.[7]

Toxicology and Safety

From a safety perspective, DMBCA is classified as a skin irritant and is considered harmful to aquatic life with long-lasting effects.[11][14]

-

Hazard Statements : H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects).[11]

-

Toxicological Data :

-

Handling Precautions : When handling, appropriate personal protective equipment (PPE) should be worn, including safety glasses, chemical-resistant gloves, and protective clothing.[11][18] Work should be conducted in a well-ventilated area.[18]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5]

References

- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. fraterworks.com [fraterworks.com]

- 3. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]

- 4. dimethyl benzyl carbinyl acetate, 151-05-3 [thegoodscentscompany.com]

- 5. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. ventos.com [ventos.com]

- 8. parchem.com [parchem.com]

- 9. Perfumers Apprentice - Dimethyl Benzyl Carbinyl Acetate [shop.perfumersapprentice.com]

- 10. 151-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemtexusa.com [chemtexusa.com]

- 12. DIMETHYL BENZYL CARBINYL ACETATE [ventos.com]

- 13. vigon.com [vigon.com]

- 14. chemicalbull.com [chemicalbull.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. pellwall.com [pellwall.com]

- 17. perfumersworld.com [perfumersworld.com]

- 18. indenta.com [indenta.com]

α,α-Dimethylphenethyl Acetate: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α,α-Dimethylphenethyl acetate, a significant aromatic ester, possesses a unique combination of properties that make it a valuable compound in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a detailed overview of its physicochemical characteristics, supported by experimental protocols for their determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Characteristics

α,α-Dimethylphenethyl acetate is a colorless liquid that may solidify at room temperature, exhibiting a characteristic sweet, floral, and fruity aroma.[1][2] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | Acetic acid 1,1-dimethyl-2-phenylethyl ester, Acetic acid α,α-dimethylphenethyl ester, Dimethylbenzylcarbinyl acetate | [1][2][3] |

| CAS Number | 151-05-3 | [1][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4] |

| Molecular Weight | 192.25 g/mol | [1][3][4] |

| Appearance | Colorless liquid; may solidify at room temperature | [1] |

| Melting Point | 28.29 °C (estimated), 31-35 °C | [5][6] |

| Boiling Point | 249 - 251 °C, 250 °C | [1][4] |

| Density | 0.998 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4925, n25/D 1.488 - 1.493 | [1][4] |

| Water Solubility | 54.93 mg/L (estimated) | [5] |

| Log KOW | 3.4 at 30 °C | [5] |

Table 2: Spectroscopic and Purity Data

| Parameter | Details | Reference(s) |

| Purity | ≥98.0% (GC), 98-100% | [1][4] |

| InChI | 1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | [4] |

| SMILES | CC(=O)OC(C)(C)Cc1ccccc1 | [4] |

| Mass Spectrum (GC) | Spectra available in databases | [7] |

| NMR, IR, UV-Vis | Spectra available in databases | [7] |

Synthesis

The primary method for the preparation of α,α-Dimethylphenethyl acetate is through the acetylation of α,α-dimethylphenethyl alcohol (also known as dimethylbenzyl carbinol).[2] This reaction typically involves an acid catalyst.

Caption: Synthesis workflow for α,α-Dimethylphenethyl acetate.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid compounds like α,α-Dimethylphenethyl acetate.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's purity.[8] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)[9]

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end[9]

-

Heat source (e.g., Bunsen burner)[9]

-

Sample of α,α-Dimethylphenethyl acetate

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.[9]

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.[9]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube containing a heating oil (e.g., paraffin oil).[9]

-

The Thiele tube is gently heated, and the temperature is monitored.[9]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[9][11]

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.[10][11]

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Apparatus:

-

Digital balance

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy[12]

-

Sample of α,α-Dimethylphenethyl acetate

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured and recorded.[12][13]

-

A known volume of the liquid sample is carefully added to the container.[12] The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[12]

-

The mass of the container with the liquid is measured and recorded.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.[13]

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[12]

-

For improved accuracy, measurements should be repeated, and an average value calculated.[12]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.[14]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Sample of α,α-Dimethylphenethyl acetate

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the sample are placed on the prism using a dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C or 25°C, using the connected water bath.

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

If the measurement is not performed at the standard temperature, a correction factor can be applied.[14]

Applications

α,α-Dimethylphenethyl acetate is a versatile compound with applications across several industries:

-

Fragrance and Cosmetics: Due to its pleasant floral and fruity aroma, it is a common ingredient in perfumes, lotions, soaps, and other scented personal care products.[1][6]

-

Flavors: It is used as a flavoring agent in some food products, particularly in confectionery, to impart a fruity-floral note.[1][3]

-

Pharmaceuticals: In the pharmaceutical sector, it can serve as a solvent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Chemical Research: It is utilized in organic synthesis as a building block for more complex molecules.[1]

Safety and Handling

α,α-Dimethylphenethyl acetate is classified as a combustible liquid and can cause skin and serious eye irritation.[4][15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 151-05-3 [chemicalbook.com]

- 3. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a,a-Dimethylphenethyl acetate reference material 151-05-3 [sigmaaldrich.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. α,α-Dimethylphenethyl acetate [myskinrecipes.com]

- 7. spectrabase.com [spectrabase.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. wjec.co.uk [wjec.co.uk]

- 14. athabascau.ca [athabascau.ca]

- 15. hpc-standards.com [hpc-standards.com]

Synthesis pathway of Dimethylbenzylcarbinyl acetate from benzyl chloride

An In-depth Technical Guide to the Synthesis of Dimethylbenzylcarbinyl Acetate from Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound (DMBCA), a valuable fragrance ingredient, starting from benzyl chloride. The synthesis is a well-established two-step process involving a Grignard reaction to form an intermediate alcohol, followed by esterification to yield the final product. This document details the underlying chemical transformations, experimental protocols, and key quantitative data associated with this synthesis.

Synthesis Pathway Overview

The conversion of benzyl chloride to this compound proceeds through two primary chemical reactions:

-

Grignard Reaction: Benzyl chloride is first converted into a Grignard reagent, benzylmagnesium chloride. This organometallic intermediate then reacts with acetone in a nucleophilic addition reaction to form the tertiary alcohol, Dimethylbenzylcarbinol (DMBC), after acidic workup.[1][2][3]

-

Esterification (Acetylation): The intermediate, Dimethylbenzylcarbinol, is subsequently acetylated to produce this compound.[4][5] This transformation is typically achieved through reaction with acetic anhydride or acetic acid, often in the presence of an acid catalyst.[2][4]

The overall reaction scheme is presented below.

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Step 1: Synthesis of Dimethylbenzylcarbinol (DMBC) via Grignard Reaction

This initial step involves the formation of a C-C bond by reacting the Grignard reagent derived from benzyl chloride with the electrophilic carbonyl carbon of acetone.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flame-dried, three-necked flask under a nitrogen atmosphere.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of benzyl chloride in anhydrous ether/THF.

-

Add a small amount of the benzyl chloride solution to the magnesium. The reaction is initiated, which is often indicated by bubbling or a slight warming of the flask. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

-

Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the benzylmagnesium chloride reagent.[7]

-

-

Reaction with Acetone:

-

Cool the Grignard solution in an ice bath.

-

Prepare a solution of anhydrous acetone in anhydrous ether/THF and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of NH₄Cl or dilute HCl to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[8]

-

Transfer the mixture to a separatory funnel. The layers will separate; the organic layer contains the product.

-

Extract the aqueous layer with additional portions of diethyl ether.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude Dimethylbenzylcarbinol can be purified by fractional distillation under reduced pressure.[9]

-

Step 2: Synthesis of this compound (DMBCA) via Esterification

The final step is the conversion of the tertiary alcohol (DMBC) into its corresponding acetate ester.

Experimental Protocol

Materials:

-

Dimethylbenzylcarbinol (DMBC)

-

Concentrated sulfuric acid (H₂SO₄) or another acid catalyst (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Acetylation Reaction:

-

Place the purified Dimethylbenzylcarbinol in a round-bottom flask.

-

Add an excess of acetic anhydride or acetic acid.

-

If using acetic acid, add a catalytic amount of concentrated sulfuric acid.[4]

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice water and stir.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess acid. (Caution: CO₂ evolution).

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.[10]

-

Experimental Workflow Visualization

The overall process from starting materials to the final purified product is summarized in the workflow diagram below.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for the reactants, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰) |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | 1.100 | 1.539 |

| Dimethylbenzylcarbinol (DMBC) | C₁₀H₁₄O | 150.22 | 95 | 0.976 | 1.514 - 1.517 |

| This compound (DMBCA) | C₁₂H₁₆O₂ | 192.26 | 250 | 0.998 | 1.490 - 1.495 |

Data sourced from references[1][2][4][5][11][12].

Table 2: Reported Reaction Yields

| Reaction Step | Product | Reported Yield (%) | Conditions / Notes |

| Grignard Reagent Formation | Benzylmagnesium Chloride | 87 - 98 | Classical method using Mg turnings in diethyl ether.[6] |

| Grignard Reagent Formation | Benzylmagnesium Chloride | 70 - 82 | Sonochemical method with ultrasonic irradiation.[7] |

| Grignard Reaction | Dimethylbenzylcarbinol | 73 - 76 | From a related process described in a patent.[9] |

| Esterification | This compound | ~65 | Based on a similar decarboxylative acetoxylation reaction.[10] |

Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and scale of the reaction. The values presented are indicative based on literature reports.

References

- 1. ScenTree - Dimethyl benzyl carbinol (CAS N° 100-86-7) [scentree.co]

- 2. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. zxchem.com [zxchem.com]

- 4. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]

- 5. This compound | 151-05-3 [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - "Friendly" synthesis of Benzyl Dimethyl Carbinol - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. EP0044514A1 - Process for the production of dimethylbenzyl-carbinol and dimethylbenzyl carbinyl formate - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. ACETATE DE DIMETHYLBENZYLCARBINYLE | TECHNICAL DATA [prodasynth.com]

Spectroscopic and Synthetic Profile of Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3), a compound of interest in various chemical and pharmaceutical applications. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental methodologies, and a visualization of its synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Dimethyl Benzyl Carbinyl Acetate, presented in a structured format for clarity and comparative analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Dimethyl Benzyl Carbinyl Acetate reveals a distinct fragmentation pattern. The major fragments are tabulated below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 43.0 | 99.99 | [CH₃CO]⁺ (Acetyl cation) |

| 91.0 | 27.14 | [C₇H₇]⁺ (Tropylium cation) |

| 59.0 | 23.90 | [C₃H₇O]⁺ |

| 132.0 | 22.32 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 117.0 | 7.95 | [M - CH₃COOH - CH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum for Dimethyl Benzyl Carbinyl Acetate is available at ChemicalBook.[2] Based on the structure, the spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the gem-dimethyl protons, and the acetyl methyl protons.

-

¹³C NMR: A carbon-13 NMR spectrum is available for viewing on PubChem.[1] The spectrum would be expected to show distinct signals for the carbonyl carbon of the acetate group, the quaternary carbon bearing the gem-dimethyl groups, the carbons of the phenyl ring, the methylene carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

Tabulated peak data for the infrared spectrum of Dimethyl Benzyl Carbinyl Acetate is not available in public repositories. However, FTIR spectra, including those obtained via capillary cell (neat) and Attenuated Total Reflectance (ATR), are accessible through PubChem.[1] Key expected absorption bands would include:

-

Strong C=O stretching vibration for the ester functional group.

-

C-O stretching vibrations.

-

Sp² C-H stretching for the aromatic ring.

-

Sp³ C-H stretching for the alkyl groups.

-

Aromatic C=C bending vibrations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to a liquid sample like Dimethyl Benzyl Carbinyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of Dimethyl Benzyl Carbinyl Acetate is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy (Neat Liquid/ATR)

-

Sample Preparation (Neat): A single drop of Dimethyl Benzyl Carbinyl Acetate is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Sample Preparation (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Synthesis Workflow

Dimethyl Benzyl Carbinyl Acetate is typically synthesized via the esterification of Dimethyl Benzyl Carbinol with acetic acid.[3] The following diagram illustrates this synthetic pathway.

This guide provides foundational spectroscopic and synthetic information for CAS 151-05-3. For more detailed analysis, direct consultation of the cited spectral data is recommended.

References

Historical development of Dimethylbenzylcarbinyl acetate synthesis

An In-depth Technical Guide to the Historical Development of Dimethylbenzylcarbinyl Acetate Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals December 24, 2025

Abstract

This compound (DMBCA), a key synthetic aromatic ester, has been an indispensable component in the fragrance and flavor industries for decades. Valued for its sweet, floral-fruity aroma reminiscent of jasmine, rose, and pear, its synthesis has been a subject of industrial and academic interest. This technical guide provides a comprehensive overview of the historical development of DMBCA synthesis, focusing on the core chemical methodologies, from its early 20th-century origins to modern refinements. We present detailed experimental protocols for the principal synthesis routes, summarize quantitative data in comparative tables, and provide mechanistic and workflow diagrams to fully illustrate the chemical processes involved.

Historical Context and Industrial Significance

The development of this compound is intrinsically linked to the rise of industrial benzyl chloride chemistry in the early 20th century.[1] As the demand for affordable and consistent fragrance components grew, synthetic chemistry offered a powerful alternative to costly and variable natural extracts. DMBCA emerged as a significant achievement, providing an economical route to complex floral notes that were previously difficult to obtain.[1] The manufacturing process, established in the mid-20th century, has remained largely unchanged due to its efficiency and reliability.[1] DMBCA is not found in nature, making it an entirely synthetic creation that has become a staple in fine fragrances, cosmetics, soaps, and even flavor applications.[1][2]

The Core Synthesis Pathway: A Two-Step Process

The most established and historically significant method for synthesizing DMBCA is a two-step process involving a Grignard reaction followed by esterification.[1][3] This pathway remains the cornerstone of its industrial production.

Step 1: Grignard Synthesis of Dimethylbenzylcarbinol (DMBC)

The first step involves the creation of the intermediate alcohol, Dimethylbenzylcarbinol (DMBC), via a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a benzylmagnesium halide to acetone.[3]

-

Reaction: Benzylmagnesium chloride, formed in situ from benzyl chloride and magnesium metal, reacts with acetone.

-

Mechanism: The nucleophilic carbon of the benzylmagnesium chloride attacks the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is then hydrolyzed in an aqueous workup step to yield the tertiary alcohol, DMBC.[4]

Step 2: Esterification of DMBC to DMBCA

The second step is the conversion of the intermediate alcohol to the final acetate ester.

-

Reaction: Dimethylbenzylcarbinol is acetylated using an acetylating agent, most commonly acetic anhydride.[1][2]

-

Catalysis: The reaction is typically catalyzed by a small amount of a strong acid, such as sulfuric acid, which protonates the acetic anhydride, rendering it more electrophilic.[5][6]

The overall two-step synthesis is a robust and scalable method that has stood the test of time.

Alternative and Developing Synthetic Routes

While the two-step Grignard pathway is dominant, other methods have been explored to improve efficiency, yield, and process safety.

One-Pot Synthesis

To streamline the manufacturing process, one-pot methodologies have been investigated. This approach avoids the isolation and purification of the intermediate DMBC, thereby saving time, materials, and energy. A known one-pot synthesis of DMBCA suffered from poor solubility and resulted in a modest overall yield of 65%.[7] However, a more successful one-pot method has been patented for the closely related butyrate ester, which involves forming the Grignard reagent and then adding butyric anhydride directly to the reaction mixture. This improved process boasts significantly higher yields, suggesting that refined one-pot syntheses for DMBCA are feasible.[7]

The Ritter Reaction

The Ritter reaction is a well-known method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid.[8][9] In this context, Dimethylbenzylcarbinol can react with a nitrile (e.g., acetonitrile) under acidic conditions.

-

Mechanism: The strong acid protonates the hydroxyl group of DMBC, which then leaves as a water molecule, generating a stable tertiary benzylic carbocation. This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding N-alkyl amide.[9]

It is critical to note that the Ritter reaction produces an amide , not an ester. Therefore, it is not a direct synthesis route for DMBCA itself but represents a pathway to related nitrogen-containing derivatives.

Quantitative Data Summary

The following table summarizes quantitative data reported for various synthesis methods related to DMBCA. Direct yield data for the traditional two-step process is often proprietary; however, data from closely related and optimized procedures provide a reliable benchmark.

| Synthesis Method | Reactants | Catalyst/Conditions | Solvent | Reported Yield | Purity | Reference(s) |

| One-Pot Synthesis (Acetate) | Benzyl Chloride, Mg, Acetone, Acetic Anhydride | Grignard followed by direct acetylation | Not specified | ~65% | Not specified | [7] |

| One-Pot Synthesis (Butyrate) | Benzyl Chloride, Mg, Butyric Anhydride | Grignard followed by direct acylation at 60°C | Tetrahydrofuran | 87-94% | 98-99% | [7] |

| Decarboxylative Acetoxylation | 2,2-Dimethyl-3-phenylpropanoic Acid, PhI(OAc)₂ | Iodine, visible light irradiation at 20°C | CH₂Cl₂/AcOH | 65% | Not specified | [10] |

| Optimized Alcohol Acetylation | Thymol, Acetic Anhydride | VOSO₄·5H₂O (1 mol%) at room temperature | Solvent-free | 97% | High | [11] |

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of DMBCA based on established chemical principles.

Protocol 1: Grignard Synthesis of Dimethylbenzylcarbinol (DMBC)

Materials:

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Iodine crystal (for initiation)

Procedure:

-

Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube (e.g., CaCl₂). The apparatus must be flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Initiation: Magnesium turnings (1.1 eq.) and a small crystal of iodine are placed in the flask. A small portion of a solution of benzyl chloride (1.0 eq.) in anhydrous ether is added. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.

-

Grignard Formation: The remaining benzyl chloride solution is added dropwise at a rate sufficient to maintain a steady reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: The Grignard solution is cooled in an ice bath. A solution of anhydrous acetone (1.0 eq.) in anhydrous ether is added dropwise with vigorous stirring, maintaining the temperature below 10°C.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto a slurry of crushed ice and saturated aqueous NH₄Cl solution.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure. The crude DMBC can be purified by vacuum distillation.

Protocol 2: Acetylation of DMBC with Acetic Anhydride

Materials:

-

Dimethylbenzylcarbinol (DMBC)

-

Acetic anhydride

-

Pyridine (as catalyst and solvent) or a catalytic amount of sulfuric acid

-

Dichloromethane or Ethyl acetate (as extraction solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (Using Pyridine):

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve DMBC (1.0 eq.) in dry pyridine (2-10 mL per mmol of DMBC).

-

Reaction: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2.0 eq.) dropwise to the solution.

-

Monitoring: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the slow addition of methanol to consume excess acetic anhydride.

-

Workup: Remove pyridine by co-evaporation with toluene under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate.

-

Extraction and Purification: Wash the organic layer sequentially with 1 M HCl (to remove pyridine hydrochloride), water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude DMBCA, which can be further purified by vacuum distillation.[12]

Conclusion

The synthesis of this compound is a classic example of industrial organic chemistry, with its historical foundation firmly rooted in the robust and reliable two-step Grignard-esterification pathway. This method, developed in the early 20th century, continues to be the primary route for production due to its efficiency and scalability. While alternative approaches such as one-pot syntheses have been explored to further streamline the process, the foundational chemistry has proven remarkably enduring. The study of DMBCA's synthesis offers valuable insights into the practical application of fundamental organic reactions that have shaped the modern fragrance and flavor industries.

References

- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. ScenTree - Dimethyl benzyl carbinol (CAS N° 100-86-7) [scentree.co]

- 4. m.youtube.com [m.youtube.com]

- 5. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]

- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. CN113173850A - Method for synthesizing dimethylbenzyl ortho ester butyrate spice - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Ritter Reaction [organic-chemistry.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Role of Benzyl Alcohol Derivatives in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl alcohol and its derivatives are fundamental building blocks and versatile intermediates in organic synthesis. Their utility spans a wide range of transformations, from classic oxidations to modern C-H activation strategies, making them indispensable in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. This technical guide provides an in-depth review of the recent and pivotal applications of benzyl alcohol derivatives in synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Oxidation of Benzyl Alcohol Derivatives

The selective oxidation of benzyl alcohols to the corresponding aldehydes and ketones is a cornerstone transformation in organic synthesis.[1] A variety of catalytic systems have been developed to achieve this conversion with high efficiency and selectivity, minimizing overoxidation to carboxylic acids.[2]

Palladium-Catalyzed Aerobic Oxidation

Palladium catalysts are highly effective for the aerobic oxidation of benzyl alcohols.[1][3] These reactions often utilize molecular oxygen or air as the terminal oxidant, making them environmentally benign.[4]

Table 1: Palladium-Catalyzed Aerobic Oxidation of Substituted Benzyl Alcohols

| Entry | Substrate | Catalyst | Base | Solvent | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |

| 1 | Benzyl alcohol | Pd(OAc)₂/TPPTS | Na₂CO₃ | Ethanol | 24 | 32 | >99 | [1] |

| 2 | 4-Methylbenzyl alcohol | Pd(OAc)₂/TPPTS | Na₂CO₃ | Ethanol | 24 | 45 | >99 | [1] |

| 3 | 4-Methoxybenzyl alcohol | Pd(OAc)₂/TPPTS | Na₂CO₃ | Ethanol | 24 | 60 | >99 | [1] |

| 4 | Benzyl alcohol | Pd/AlO(OH) | KOH | Solvent-free | 3 | 99 | >99 | [5] |

| 5 | 4-Nitrobenzyl alcohol | Pd/AlO(OH) | KOH | Solvent-free | 3 | >99 | >99 | [5] |

Experimental Protocol: General Procedure for Palladium-Catalyzed Aerobic Oxidation of Benzyl Alcohol [1]

A reaction vial is charged with the palladium catalyst (e.g., Pd(OAc)₂, 10 µmol) and a base (e.g., Na₂CO₃, 0.092 µmol) if required. The benzyl alcohol derivative (0.925 mmol) and the solvent (e.g., ethanol, 5 mL) are then added. The vial is placed in a preheated oil bath at the desired temperature (e.g., 60 °C) and stirred under an air atmosphere for the specified time (e.g., 24 hours). Upon completion, the reaction mixture is cooled to room temperature. If a heterogeneous catalyst is used, it is removed by filtration. The filtrate is then analyzed by gas chromatography or other suitable techniques to determine conversion and selectivity.

Photocatalytic Oxidation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the oxidation of benzylic C-H bonds.[6][7] Organic dyes or metal complexes are often employed as photocatalysts to activate molecular oxygen.[8][9]

Table 2: Photocatalytic Oxidation of Benzylic C-H Bonds to Ketones

| Entry | Substrate | Photocatalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ethylbenzene | Eosin Y | O₂ (air) | H₂O | 24 | 89 | [6] |

| 2 | Diphenylmethane | Fluorescein | O₂ (air) | CH₃CN | 12 | 81 | [6] |

| 3 | 4-Methylacetophenone | Eosin Y | O₂ (air) | H₂O | 24 | 75 | [6] |

Experimental Protocol: General Procedure for Photocatalytic Oxidation of Benzylic C-H Bonds [6]

In a typical experiment, the alkylarene substrate (e.g., ethylbenzene, 1 mmol), the photocatalyst (e.g., Eosin Y, 1 mol%), and the solvent (e.g., water, 5 mL) are added to a reaction vessel. The mixture is then stirred under an oxygen atmosphere (or open to the air) and irradiated with visible light (e.g., blue LEDs) at room temperature for the specified duration (e.g., 24 hours). After the reaction is complete, the product is extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography.

C-H Activation and Functionalization

Direct C-H bond activation is a highly atom-economical strategy for the functionalization of benzyl alcohol derivatives, avoiding the need for pre-functionalized substrates.[10]

Copper-Catalyzed Benzylic C-H Etherification

Copper catalysts can mediate the oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers, a common motif in pharmaceuticals.[11][12][13] A radical relay mechanism is often proposed for these transformations.[14]

Table 3: Copper-Catalyzed Oxidative Cross-Coupling of Benzylic C-H Bonds with Methanol

| Entry | Substrate | Catalyst | Oxidant | Reductant | Solvent | Yield (%) | Reference |

| 1 | 4-Ethylbiphenyl | Cu(MeCN)₄PF₆ | NFSI | (MeO)₂P(O)H | CH₃CN | 85 | [11] |

| 2 | Toluene | Cu(MeCN)₄PF₆ | NFSI | (MeO)₂P(O)H | CH₃CN | 72 | [11] |

| 3 | 1,3-Dimethylbenzene | Cu(MeCN)₄PF₆ | NFSI | (MeO)₂P(O)H | CH₃CN | 67 | [11] |

NFSI = N-Fluorobenzenesulfonimide

Experimental Protocol: General Procedure for Copper-Catalyzed Benzylic C-H Etherification [11]

To an oven-dried vial is added the copper catalyst (e.g., Cu(MeCN)₄PF₆, 5 mol%), the oxidant (e.g., NFSI, 1.5 equiv), and the reductant (e.g., dimethyl phosphite, 1.5 equiv). The vial is sealed and purged with an inert atmosphere. The benzylic C-H substrate (1.0 equiv) and the alcohol (e.g., methanol, used as solvent or co-solvent) are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched, and the product is purified by flash chromatography.

Reaction Mechanism: Copper-Catalyzed Radical Relay for C-H Etherification

Caption: Proposed radical relay mechanism for benzylic C-H etherification.

Synthesis of Heterocyclic Compounds

Benzyl alcohol derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as quinazolines.[15][16][17]

Synthesis of Quinazolines from 2-Aminobenzylamines and Alcohols

The reaction of 2-aminobenzylamines with alcohols, often catalyzed by metal oxides, provides a direct route to quinazoline derivatives.[18]

Table 4: Synthesis of 2-Substituted Quinazolines

| Entry | 2-Aminobenzylamine | Alcohol | Catalyst | Yield (%) | Reference |

| 1 | 2-Aminobenzylamine | Benzyl alcohol | MnO₂ | 92 | [18] |

| 2 | 2-Aminobenzylamine | Ethanol | MnO₂ | 85 | [18] |

| 3 | 2-Aminobenzylamine | 1-Propanol | MnO₂ | 88 | [18] |

Experimental Protocol: General Procedure for the Synthesis of Quinazolines [18]

A mixture of the 2-aminobenzylamine (1 mmol), the alcohol (2 mmol), and the metal oxide catalyst (e.g., MnO₂, 50 mg) in a suitable solvent (or neat) is heated at a specified temperature under an air or oxygen atmosphere. The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinazoline derivative.

Logical Workflow: Synthesis of Quinazolines

Caption: General workflow for the synthesis of quinazolines.

This guide highlights a selection of the powerful synthetic transformations enabled by benzyl alcohol derivatives. The continuous development of novel catalytic systems and methodologies promises to further expand the synthetic utility of these versatile building blocks, providing researchers and drug development professionals with new tools for the efficient construction of complex molecules.

References

- 1. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transformation of masked benzyl alcohols to o-aminobenzaldehydes through C–H activation: a facile approach to quinazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Quinazoline synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Elucidation of C12H16O2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of compounds with the molecular formula C12H16O2. By integrating spectroscopic data, detailed experimental protocols, and a logical workflow, this document serves as a valuable resource for professionals in chemical research and drug development.

Introduction to Structural Elucidation

The determination of the precise atomic arrangement of a molecule, or its structural elucidation, is a cornerstone of chemical and pharmaceutical sciences. For a given molecular formula, numerous isomers can exist, each with unique physical, chemical, and biological properties. A systematic approach employing various analytical techniques is therefore essential for unambiguous structure determination. The primary methods utilized are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

For a molecule with the formula C12H16O2, the degree of unsaturation is calculated as follows:

Degrees of Unsaturation = C + 1 - (H/2) = 12 + 1 - (16/2) = 5

This indicates the presence of a combination of rings and/or double bonds, suggesting the likelihood of an aromatic ring (which accounts for four degrees of unsaturation) and a carbonyl group or another double bond.

Spectroscopic Data of C12H16O2 Isomers

The following tables summarize the key spectroscopic data for several common isomers of C12H16O2. This data serves as a reference for identifying an unknown compound with this molecular formula.

Table 1: ¹H NMR Spectroscopic Data for C12H16O2 Isomers (Solvent: CDCl₃)

| Compound Name | Structure | δ 8.04 (d, 2H) | δ 7.54 (t, 1H) | δ 7.43 (t, 2H) | δ 4.33 (t, 2H) | δ 1.75 (quint, 2H) | δ 1.48 (sext, 2H) | δ 0.98 (t, 3H) |

| Butyl Benzoate | C₆H₅COOCH₂(CH₂)₂CH₃ | Aromatic | Aromatic | Aromatic | -OCH₂- | -CH₂- | -CH₂- | -CH₃ |

| Isobutyl Benzoate | C₆H₅COOCH₂CH(CH₃)₂ | δ 8.05 (d, 2H) | δ 7.55 (t, 1H) | δ 7.43 (t, 2H) | δ 4.10 (d, 2H) | δ 2.08 (m, 1H) | - | δ 1.00 (d, 6H) |

| tert-Butyl Benzoate | C₆H₅COOC(CH₃)₃ | δ 7.95 (d, 2H) | δ 7.51 (t, 1H) | δ 7.39 (t, 2H) | - | - | - | δ 1.59 (s, 9H) |

| Methyl 4-tert-butylbenzoate | (CH₃)₃CC₆H₄COOCH₃ | δ 7.95 (d, 2H) | - | δ 7.45 (d, 2H) | δ 3.90 (s, 3H) | - | - | δ 1.34 (s, 9H) |

Table 2: ¹³C NMR Spectroscopic Data for C12H16O2 Isomers (Solvent: CDCl₃)

| Compound Name | C=O | Aromatic C | Aromatic CH | -O-C- | -C(CH₃)₃ | -CH₂- | -CH- | -CH₃ |

| Butyl Benzoate | 166.8 | 130.7 | 132.9, 129.7, 128.4 | 64.9 | - | 30.9, 19.4 | - | 13.9 |

| Isobutyl Benzoate | 166.7 | 130.6 | 132.8, 129.6, 128.3 | 71.0 | - | 27.9 | - | 19.2 |

| tert-Butyl Benzoate | 166.0 | 131.5 | 132.6, 129.5, 128.2 | 80.8 | - | - | - | 28.2 |

| Methyl 4-tert-butylbenzoate | 167.1 | 156.4, 127.8 | 129.6, 125.2 | 51.9 | 35.1 | - | - | 31.2, 21.6 |

Table 3: IR and Mass Spectrometry Data for C12H16O2 Isomers

| Compound Name | IR (cm⁻¹) | Mass Spectrum (m/z) |

| Butyl Benzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 178 (M⁺), 123, 105, 77, 57 |

| Isobutyl Benzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 178 (M⁺), 123, 105, 77, 57 |

| tert-Butyl Benzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 178 (M⁺), 123, 105, 77, 57 |

| Methyl 4-tert-butylbenzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 192 (M⁺), 177, 161, 119, 91 |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the purified C12H16O2 sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

Set the number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H NMR spectrum and measure the coupling constants (J values).

-

Peak pick the signals in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Liquid Samples (Thin Film):

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of the liquid C12H16O2 sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Methodology for Solid Samples (KBr Pellet):

-

Sample Preparation:

-

Grind 1-2 mg of the solid C12H16O2 sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the appropriate sample holder in the FT-IR spectrometer.

-

Acquire a background spectrum.

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the C12H16O2 sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection volume (typically 1 µL), injector temperature, and the temperature program for the GC oven.

-

Set the MS parameters, including the ionization mode (Electron Ionization), electron energy (typically 70 eV), and the mass range to be scanned (e.g., m/z 40-500).

-

-

Data Acquisition:

-

Inject the sample into the GC-MS system.

-

The sample will be vaporized and separated by the GC column before entering the MS ion source.

-

The molecules are ionized and fragmented in the ion source.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained mass spectrum with library databases for potential identification.

-

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression, starting from basic information and moving towards a detailed structural assignment.

Caption: A logical workflow for the structural elucidation of an unknown compound.

Conclusion

The structural elucidation of a compound with the molecular formula C12H16O2 is a systematic process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. By following the detailed experimental protocols and logical workflow outlined in this guide, researchers can confidently identify the structure of unknown isomers. The provided spectroscopic data for common isomers serves as a valuable reference, aiding in the rapid and accurate characterization of novel compounds in the fields of chemical research and drug development.

The Discovery and First Synthesis of Dimethylbenzylcarbinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylbenzylcarbinyl acetate (DMBCA), a significant contributor to floral and fruity fragrances, has been a staple in the perfumery industry for over a century. Its discovery and synthesis are intrinsically linked to the pioneering work in organometallic chemistry in the early 20th century. This technical guide provides an in-depth exploration of the most probable first synthesis of DMBCA, detailing the experimental protocols that would have been employed at the time. The synthesis involves a two-step process commencing with the Grignard reaction of benzylmagnesium chloride with acetone to yield dimethylbenzylcarbinol, followed by its acetylation to produce the final ester. This document furnishes detailed methodologies for these key experiments, summarizes quantitative data, and presents logical workflows through diagrams to offer a comprehensive resource for researchers and professionals in chemical and drug development.

Introduction

The advent of the 20th century heralded a new era in synthetic organic chemistry, largely driven by the discovery of the Grignard reaction by Victor Grignard in 1900. This powerful carbon-carbon bond-forming reaction opened up avenues for the synthesis of a vast array of organic compounds, including tertiary alcohols. The development of this compound is a direct descendant of this legacy, emerging from the burgeoning field of benzyl chloride chemistry in the early 1900s.

While a definitive single publication marking the "first synthesis" of this compound is not readily apparent in the historical literature, the logical and most plausible route to its initial preparation would have undoubtedly involved the reaction of a benzyl Grignard reagent with acetone, followed by acetylation of the resultant tertiary alcohol, dimethylbenzylcarbinol. This two-step synthesis remains a fundamental and efficient method for its production today.[1]

This guide will delineate the probable first synthesis of this compound, presenting the experimental procedures in a manner consistent with the laboratory practices of the early 20th century.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its precursor, dimethylbenzylcarbinol, is presented in Table 1. This data has been compiled from various contemporary sources, as detailed characterization from the earliest syntheses is not available.

Table 1: Physicochemical Properties of Dimethylbenzylcarbinol and this compound

| Property | Dimethylbenzylcarbinol | This compound |

| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₆O₂ |

| Molecular Weight | 150.22 g/mol | 192.26 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 215-217 °C | 250-252 °C |

| Melting Point | 21-23 °C | Not available |

| Density | 0.976 g/mL at 25 °C | 0.996 g/mL at 25 °C |

| Refractive Index | n20/D 1.516 | n20/D 1.493 |

| Solubility | Insoluble in water, soluble in ethanol and ether | Insoluble in water, soluble in organic solvents |

Experimental Protocols: The Plausible First Synthesis

The following experimental protocols are based on established chemical principles and practices of the early 20th century and represent the most likely method for the first synthesis of this compound.

Step 1: Synthesis of Dimethylbenzylcarbinol via Grignard Reaction

This procedure details the preparation of the intermediate tertiary alcohol, dimethylbenzylcarbinol, through the reaction of a benzylmagnesium chloride Grignard reagent with acetone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl chloride

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-